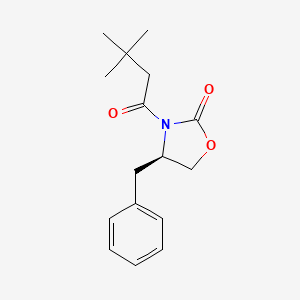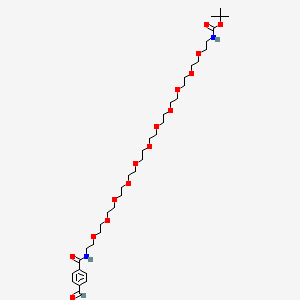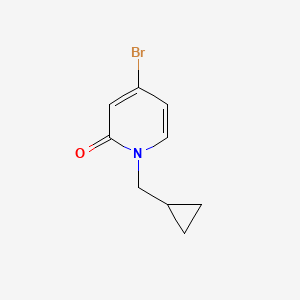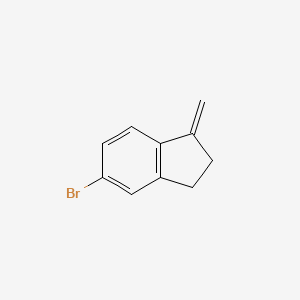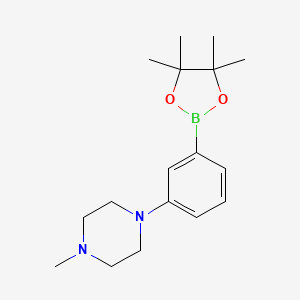
1-Metil-4-(3-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-YL)fenil)piperazina
Descripción general
Descripción
1-Methyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)piperazine is a useful research compound. Its molecular formula is C17H27BN2O2 and its molecular weight is 302.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Methyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Intermediario de Síntesis Orgánica
Por último, actúa como un intermediario en la síntesis orgánica. Su estructura única permite la introducción del grupo boronato en otros marcos orgánicos, lo que es un paso crítico en la síntesis de moléculas complejas para aplicaciones en ciencia de materiales y nanotecnología.
Cada aplicación mencionada anteriormente aprovecha las propiedades químicas únicas de 1-Metil-4-(3-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-YL)fenil)piperazina para avanzar en la investigación científica en diversos campos. La versatilidad del compuesto subraya su importancia en la investigación química contemporánea .
Mecanismo De Acción
Target of Action
It’s known that this compound is a type of boronic acid pinacol ester , which are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Mode of Action
Boronic acid pinacol esters, such as this compound, are known to participate in borylation reactions . In these reactions, the boronic ester acts as a boron source, forming bonds with other molecules in the presence of a catalyst .
Biochemical Pathways
Boronic acid pinacol esters are known to be involved in various carbon-carbon bond-forming reactions, such as the suzuki-miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis for the formation of biaryl compounds .
Pharmacokinetics
The compound’s physical properties, such as its melting point (59-64°c) and boiling point (3083°C at 760 mmHg), suggest that it may have moderate bioavailability .
Result of Action
The compound’s involvement in carbon-carbon bond-forming reactions suggests that it may play a role in the synthesis of complex organic molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability may be affected by temperature, as suggested by its melting and boiling points . Furthermore, the compound’s reactivity in borylation and cross-coupling reactions may be influenced by the presence of a suitable catalyst .
Análisis Bioquímico
Biochemical Properties
1-Methyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)piperazine plays a crucial role in biochemical reactions, particularly in the Suzuki-Miyaura cross-coupling reactions. This compound interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds. It is often used as a reagent in the preparation of aminothiazoles, which are γ-secretase modulators, and amino-pyrido-indol-carboxamides, which are potential JAK2 inhibitors for myeloproliferative disorders therapy .
Cellular Effects
1-Methyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)piperazine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to affect the activity of TGF-β1 and activin A signaling inhibitors, which play a role in cell proliferation and differentiation . Additionally, it has been used in the development of MK-2461 analogs, which are inhibitors of c-Met kinase, a protein involved in cancer cell growth and survival .
Molecular Mechanism
The molecular mechanism of 1-Methyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)piperazine involves its interaction with biomolecules through binding interactions and enzyme inhibition or activation. This compound acts as a stable alternative to boronic acid in Suzuki-Miyaura palladium-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon bonds . It also plays a role in transesterification reactions, which are essential for the synthesis of various bioactive compounds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Methyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)piperazine change over time. The compound is relatively stable under standard laboratory conditions, with a melting point of 59-64°C . Its stability and activity can be influenced by factors such as temperature, pH, and the presence of other reactive species. Long-term studies have shown that the compound maintains its activity over extended periods, making it suitable for various biochemical applications .
Dosage Effects in Animal Models
The effects of 1-Methyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)piperazine vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively modulates biochemical pathways. At higher doses, it may cause adverse effects, including toxicity and disruption of normal cellular functions . It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential side effects.
Metabolic Pathways
1-Methyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)piperazine is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its activity. The compound participates in the synthesis of bioactive molecules through reactions such as the Suzuki-Miyaura cross-coupling and transesterification . These reactions are crucial for the production of compounds with therapeutic potential, including kinase inhibitors and signaling pathway modulators .
Transport and Distribution
Within cells and tissues, 1-Methyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)piperazine is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it exerts its biochemical effects . The compound’s distribution is influenced by factors such as its chemical structure, solubility, and affinity for specific biomolecules .
Subcellular Localization
The subcellular localization of 1-Methyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)piperazine is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These modifications ensure that the compound reaches its site of action, where it can interact with target biomolecules and modulate biochemical pathways .
Propiedades
IUPAC Name |
1-methyl-4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BN2O2/c1-16(2)17(3,4)22-18(21-16)14-7-6-8-15(13-14)20-11-9-19(5)10-12-20/h6-8,13H,9-12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWPPXDQCNZIEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N3CCN(CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801142267 | |
| Record name | 1-Methyl-4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801142267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
747413-18-9 | |
| Record name | 1-Methyl-4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=747413-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801142267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


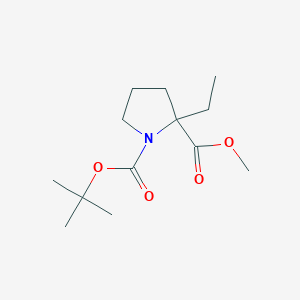
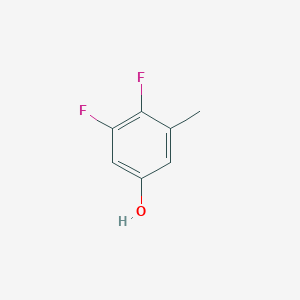

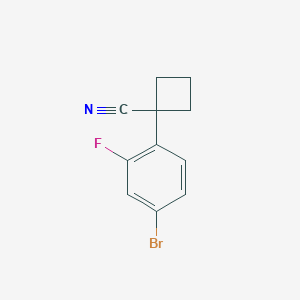

![tert-Butyl (2'-oxo-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-5-yl)carbamate](/img/structure/B1397131.png)

